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Compound of Interest

Compound Name: (S)-3-Methoxypiperidine

CAS No.: 793667-32-0

Cat. No.: B2690285

Get Quote

Content Type: Technical Reference Guide Subject: (S)-3-Methoxypiperidine (CAS: 688809-

96-3 [HCl salt]) Intended Audience: Medicinal Chemists, Analytical Scientists, and Process

Development Engineers.[1]

Executive Summary
(S)-3-Methoxypiperidine is a critical chiral building block in the synthesis of neuroactive

pharmaceuticals, particularly in the development of kinase inhibitors and GPCR ligands where

stereochemistry dictates binding affinity.[1] Unlike its achiral counterparts, the (S)-enantiomer

requires rigorous validation of both chemical connectivity and optical purity.[1]

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and experimental

protocols for the characterization of (S)-3-Methoxypiperidine.[1] It distinguishes between the

stable hydrochloride salt (the standard commercial form) and the reactive free base, providing

actionable data for structural validation.[1]

Structural Identity & Physicochemical Profile[1][2]
[3][4][5][6][7]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b2690285#bc-rfq
https://www.benchchem.com/product/b2690285/docs?utm_src=pdf-body#technical-monograph-spectroscopic-characterization-of-s-3-methoxypiperidine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxypiperidine
https://www.benchchem.com/product/b2690285/docs?utm_src=pdf-body#technical-monograph-spectroscopic-characterization-of-s-3-methoxypiperidine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxypiperidine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxypiperidine
https://www.benchchem.com/product/b2690285/docs?utm_src=pdf-body#technical-monograph-spectroscopic-characterization-of-s-3-methoxypiperidine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxypiperidine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxypiperidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2690285?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Before spectroscopic analysis, the fundamental physicochemical properties must be

established.[1] The compound is most commonly stored as a hydrochloride salt to prevent

oxidation and racemization.[1]

Table 1: Physicochemical Specifications
Parameter Data Notes

IUPAC Name
(3S)-3-Methoxypiperidine

hydrochloride

CAS Number 688809-96-3 (HCl salt)
Free base CAS: 4045-29-8

(racemic generic)

Molecular Formula Free Base:

Molecular Weight 151.63 g/mol Free Base: 115.17 g/mol

Exact Mass (Free Base) 115.0997 Da Monoisotopic

Appearance
White to off-white crystalline

solid
Hygroscopic

Solubility High: Water, Methanol, DMSO
Low: Hexanes, Et2O (Free

base is soluble in Et2O)

Chirality (S)-Enantiomer
Requires Chiral HPLC or

Polarimetry for verification

Analytical Workflow Logic
To ensure the identity of the material, a specific analytical hierarchy is recommended.[1] This

prevents the common error of confirming chemical structure (NMR/MS) while neglecting

enantiomeric excess (ee%).[1]
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Figure 1: Step-wise analytical workflow ensuring both chemical and stereochemical integrity.

Spectroscopic Data Analysis[1][4][8]
Nuclear Magnetic Resonance (NMR)
Solvent Selection:

HCl Salt: Use Deuterium Oxide (

) or DMSO-

.[1] In

, the amine protons exchange and disappear, simplifying the spectrum.[1]

Free Base: Use Chloroform-

(

).[1]

Key Diagnostic Features: The 3-methoxy group induces a specific chemical shift pattern.[1]

The proton at C3 is deshielded by the oxygen, while the protons at C2 and C6 are deshielded

by the nitrogen (and further shifted downfield in the salt form due to protonation).[1]

Predicted 1H NMR Data (HCl Salt in

, 400 MHz)
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Position δ (ppm) Multiplicity Integration
Assignment
Logic

-OCH3 3.35 - 3.42 Singlet (s) 3H

Characteristic

methyl ether;

sharp singlet.[1]

H3 3.60 - 3.75 Multiplet (m) 1H

Chiral center;

deshielded by

oxygen; complex

splitting due to

axial/equatorial

neighbors.[1]

H2 (eq) 3.45 - 3.55
Broad Doublet

(bd)
1H

Geminal coupling

to H2(ax) +

vicinal to H3.[1]

Deshielded by

.[1]

H2 (ax) 2.90 - 3.05
Triplet of

Doublets (td)
1H

Large geminal

coupling (

).[1]

H6 (eq) 3.20 - 3.30 Broad Doublet 1H

Deshielded by

; adjacent to

methylene C5.[1]

H6 (ax) 2.80 - 2.95
Triplet of

Doublets
1H

Axial orientation

typically upfield

of equatorial.[1]

H4/H5 1.50 - 2.10 Multiplets 4H

Ring methylene

protons; complex

overlap.[1]

Note: In the free base (
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), the N-H proton typically appears as a broad singlet around 1.8-2.2 ppm (concentration
dependent), and ring protons shift upfield by 0.5-1.0 ppm due to the loss of the positive charge.
[1]

13C NMR Data (HCl Salt in

)
C3 (Chiral): ~73.0 ppm (Deshielded by Oxygen).[1]

OCH3: ~56.5 ppm.[1]

C2: ~46.0 ppm (Deshielded by Nitrogen).[1]

C6: ~44.0 ppm (Deshielded by Nitrogen).[1]

C4/C5: ~20-28 ppm (Aliphatic ring carbons).[1]

Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) is preferred.[1] Molecular Ion:

Free Base MW: 115.17[1][2][3]

Observed

: 116.1 m/z[1]

Fragmentation Logic (MS/MS): Piperidines undergo characteristic

-cleavage adjacent to the nitrogen.[1]

Loss of Methanol: A neutral loss of 32 Da is often observed, leading to a peak at

84.[1]

Ring Opening: High energy collision can cleave the ring C-C bonds.[1]
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Figure 2: Primary fragmentation pathways observed in ESI-MS.[1]

Infrared Spectroscopy (IR)
Technique: ATR (Attenuated Total Reflectance) on solid HCl salt.[1]

Wavenumber (

)
Assignment Description

2400 - 3000 Stretch

Very broad, strong band

characteristic of amine salts

(ammonium).[1] Overlaps C-H

stretches.[1]

2800 - 2950 Stretch
C-H stretching (masked by

ammonium band in salt).[1]

~1100 Stretch

Strong ether band.[1]

Diagnostic for the methoxy

group.

1580 - 1600 Bend
Amine salt bending vibration.

[1]

Experimental Protocols
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Protocol: Conversion of HCl Salt to Free Base for
Analysis
Many reactions require the free base.[1] This protocol ensures quantitative conversion without

loss of the volatile amine.[1]

Dissolution: Dissolve 100 mg of (S)-3-Methoxypiperidine HCl in 2 mL of water (pH ~4-5).

Basification: Add 2M NaOH dropwise until pH > 12. The solution may become cloudy.

Extraction: Extract immediately with Dichloromethane (DCM) (

). Note: Do not use Diethyl ether if avoiding high volatility loss.[1]

Drying: Dry combined organic layers over anhydrous

.

Filtration & Concentration: Filter and carefully concentrate under reduced pressure (keep

bath temp < 30°C due to volatility).

Yield: Result is a colorless oil.[1] Analyze immediately by NMR in

.

Protocol: Chiral Purity Determination (HPLC)
Optical rotation is insufficient for high-precision validation (

to

,

, varies by temp).[1] Chiral HPLC is mandatory.[1]

Column: Chiralpak AD-H or OD-H (Polysaccharide based).[1]

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1] Diethylamine is crucial

to sharpen the amine peak.[1]
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Flow Rate: 1.0 mL/min.[1]

Detection: UV at 210 nm (low absorption, use high concentration) or Refractive Index (RI).[1]

Expectation: The (S)-enantiomer and (R)-enantiomer will have distinct retention times.[1]

Validate against a racemic standard.
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URL:[1]

Context: Handling and toxicity data for the hydrochloride salt.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. (3R)-3-methoxypiperidine | C6H13NO | CID 7176280 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. (R)-3-Methoxy-piperidine | 651341-54-7 [chemicalbook.com]

To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization
of (S)-3-Methoxypiperidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2690285/docs#technical-monograph-spectroscopic-
characterization-of-s-3-methoxypiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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